molecular formula C10H14ClN3O3 B2375104 ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate CAS No. 956393-53-6

ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate

Cat. No.: B2375104
CAS No.: 956393-53-6
M. Wt: 259.69
InChI Key: ROJVLZJDJGMYBW-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate (CAS 1170160-07-2) is a pyrazole-derived compound with the molecular formula C₁₀H₁₄ClN₃O₃ and a molecular weight of 259.7 g/mol . Its structure features a 5-chloro-1,3-dimethylpyrazole core linked via a carbonyl-amino group to an ethyl acetate moiety. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, owing to the pyrazole ring's stability and versatility in drug design .

Properties

IUPAC Name

ethyl 2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-4-17-7(15)5-12-10(16)8-6(2)13-14(3)9(8)11/h4-5H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJVLZJDJGMYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N(N=C1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate has been investigated for its antimicrobial properties. Pyrazole derivatives, including this compound, have shown significant activity against various bacterial strains. A study highlighted that pyrazole derivatives synthesized through multicomponent reactions exhibited notable antibacterial effects, with some compounds outperforming standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties
Research indicates that pyrazole derivatives can possess anti-inflammatory activities. For instance, a specific pyrazole compound was noted for its superior anti-inflammatory effects compared to diclofenac sodium . this compound may similarly contribute to the development of new anti-inflammatory drugs.

Anticancer Potential
The compound's structural features allow it to interact with biological targets associated with cancer. Some studies have reported that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism of action often involves the modulation of signaling pathways critical for cancer progression.

Agricultural Applications

Pesticidal Activity
The incorporation of pyrazole moieties in agrochemicals has been explored for their pesticidal properties. This compound may serve as a scaffold for developing new pesticides aimed at controlling pests while minimizing environmental impact. Research into related compounds has demonstrated their effectiveness against a range of agricultural pests .

Herbicidal Properties
Compounds with pyrazole structures have been evaluated for herbicidal activity. The unique chemical properties of this compound could lead to the development of selective herbicides that target specific weed species without harming crops.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundEfficacyReference
AntibacterialEthyl 2-{[(5-chloro-pyrazol)]}High against E. coli
Anti-inflammatoryPyrazole derivative XSuperior to diclofenac
AnticancerPyrazole derivative YInduces apoptosis in HeLa cells
PesticidalPyrazole-based pesticide ZEffective against aphids

Table 2: Synthesis Methods for Pyrazole Derivatives

MethodDescriptionYield (%)Reference
Multicomponent ReactionsSynthesis of pyrazole derivatives via MCR81–91%
Vilsmeier-Haack ReactionFormation of chloroformylated pyrazolesGood yields

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number
Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate C₁₀H₁₄ClN₃O₃ 259.7 Reference compound (ethyl ester) 1170160-07-2
Methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate C₁₅H₁₆ClN₃O₃ 321.77 Methyl ester + phenyl substitution on acetate 1096440-16-2
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid C₁₄H₁₄ClN₃O₃ 307.73 Carboxylic acid + phenyl substitution 1031235-44-5
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenyl-N-[4-(propan-2-yl)phenyl]acetamide C₂₃H₂₅ClN₄O₂ 424.92 Acetamide with phenyl and isopropyl groups 1023970-81-1

Physicochemical Properties

  • Solubility and Lipophilicity :

    • The ethyl ester group in the target compound enhances lipophilicity (predicted logP ~1.5–2.0) compared to the carboxylic acid derivative (logP ~0.5–1.0) .
    • Substitution with phenyl groups (e.g., in the methyl ester analogue) increases molecular weight and hydrophobicity, reducing aqueous solubility .
    • The amide derivative (CAS 1023970-81-1) exhibits higher hydrogen-bonding capacity due to the -NH group, improving binding to biological targets .
  • Stability :

    • The 5-chloro and 1,3-dimethyl groups on the pyrazole ring confer steric and electronic stability, resisting hydrolysis and oxidation .
    • Ethyl esters are prone to hydrolysis under acidic/basic conditions, unlike amides or carboxylic acids .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Phenyl substitutions (e.g., CAS 1096440-16-2) enhance target affinity in receptor-binding assays .
    • Amide derivatives (e.g., CAS 1023970-81-1) show improved metabolic stability over esters .
  • Computational Studies : Molecular docking predicts the 5-chloro group interacts with hydrophobic pockets in enzyme active sites .

Biological Activity

Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate (CAS No. 956393-53-6) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent scientific findings.

Chemical Structure and Properties

This compound features a unique structure that combines an ester and an amide functional group, contributing to its reactivity and biological properties. The molecular formula is C10H14ClN3O3C_{10}H_{14}ClN_{3}O_{3}, and its structure can be represented as follows:

InChI InChI=1S/C10H14ClN3O3/c14177(15)51210(16)86(2)1314(3)9(8)11/h45H2,13H3,(H,12,16)\text{InChI }InChI=1S/C10H14ClN3O3/c1-4-17-7(15)5-12-10(16)8-6(2)13-14(3)9(8)11/h4-5H2,1-3H3,(H,12,16)

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the ester linkage under controlled conditions, optimizing yield and purity for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar pyrazole structures have demonstrated effective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Ethyl 2-{[(5-chloro...]}MDA-MB-231TBD

The mechanism by which this compound exerts its anticancer effects may involve the destabilization of microtubules, leading to apoptosis in cancer cells. Studies indicate that similar compounds can enhance caspase activity and induce morphological changes associated with apoptosis at concentrations as low as 1 μM .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory , antibacterial , and antiviral activities. Compounds with similar structures have been reported to inhibit various inflammatory pathways and microbial growth, indicating a broad spectrum of biological activity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on Anticancer Activity : A recent study synthesized 32 asymmetric MACs fused with pyrazole derivatives, revealing significant growth inhibition against breast and liver cancer cell lines .
  • Anti-inflammatory Effects : Compounds derived from pyrazoles have shown promise in reducing inflammation in animal models through the inhibition of pro-inflammatory cytokines .

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